molecular formula C12H17ClFN B3807768 rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride

rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride

Cat. No.: B3807768
M. Wt: 229.72 g/mol
InChI Key: LBAXGHUZSNHAJY-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride (CAS: 1255859-42-7) is a chiral amine salt featuring a cyclopentyl core substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₆NF·HCl, and it is primarily utilized in pharmaceutical research as a synthetic intermediate or bioactive scaffold.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAXGHUZSNHAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride typically involves the following steps:

    Formation of the Cyclopentylamine Core: The cyclopentylamine core can be synthesized through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and analogs with varying ring sizes and substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituents
rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride 1255859-42-7 C₁₂H₁₆NF·HCl 237.72* Cyclopentyl 4-Fluorobenzyl
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride 1909286-99-2 C₇H₁₅ClNS 181.7 Cyclohexyl Methylsulfanyl
rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride 1909294-65-0 Not available Not available Cyclopropane 4-tert-butylphenyl, Methyl
rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride 50765-03-2 C₁₀H₁₄ClN 183.68 Cyclobutane Phenyl

*Calculated based on molecular formula.

Key Observations:

Ring Size and Conformational Flexibility :

  • The cyclopentyl ring in the target compound offers moderate conformational flexibility compared to the strained cyclopropane () or the larger cyclohexane (). Cyclopropane derivatives are rigid, which may enhance target binding specificity but reduce metabolic stability due to ring strain .
  • Cyclobutane () provides intermediate strain but less rigidity than cyclopropane.

Methylsulfanyl () introduces a polarizable sulfur atom, which may alter solubility and metabolic pathways via oxidation.

Biological Activity

rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a fluorobenzyl substituent on a cyclopentylamine core, suggest potential biological activities that warrant detailed investigation.

  • IUPAC Name : 2-[(4-fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride
  • Molecular Formula : C12H17ClFN
  • Molecular Weight : 229.7215 g/mol
  • CAS Number : 1255705-12-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the benzyl group is believed to enhance its binding affinity and selectivity towards specific targets, which can lead to modulation of their activity.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar compounds can inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or cancers.

Receptor Binding

The compound has also been studied for its potential to bind to neurotransmitter receptors. Preliminary findings suggest that it may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. This interaction could position it as a candidate for further development in neuropharmacology.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
[(1R,2R)-2-(4-Chlorobenzyl)cyclopentyl]amineChlorine instead of FluorineModerate receptor binding
[(1R,2R)-2-(4-Methylbenzyl)cyclopentyl]amineMethyl groupLower enzyme inhibition
[(1R,2R)-2-(4-Bromobenzyl)cyclopentyl]amineBromine instead of FluorineSimilar activity profile

The presence of fluorine in the benzyl group appears to enhance the compound's biological activity compared to its analogs.

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown promise against breast cancer cell lines (MCF-7 and MDA-MB-231), potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
  • Neuropharmacological Effects : A study investigating the effects of similar compounds on animal models indicated that this compound may influence behavior and mood regulation by modulating serotonin levels. This suggests potential applications in treating depression or anxiety disorders.

Q & A

Q. What are the optimized synthetic routes for rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves sequential steps: (i) cyclopentane ring functionalization with a 4-fluorobenzyl group via alkylation or cross-coupling reactions, (ii) stereoselective introduction of the amine group, and (iii) salt formation with HCl. Key parameters include temperature control (0–5°C for amine stabilization) and inert atmospheres to prevent oxidation. Yields are highly sensitive to the base used during cyclization; for example, NaH in THF improves ring closure efficiency compared to K₂CO₃ .

Q. Which analytical methods are critical for confirming the stereochemistry and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopentyl ring conformation and fluorobenzyl substitution patterns. Coupling constants (e.g., J = 8–10 Hz for trans-cyclopentyl protons) validate the (1R,2R) configuration .
  • X-ray Crystallography : Essential for absolute stereochemical assignment, particularly when resolving racemic mixtures .
  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>95%) and detects byproducts from incomplete benzylation .

Q. How is the compound’s solubility profile characterized for in vitro biological assays?

Solubility is tested in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ = 254 nm). The hydrochloride salt enhances aqueous solubility (≈15 mg/mL at 25°C) compared to the free base (<2 mg/mL). For cell-based assays, DMSO stock solutions (10 mM) are diluted to <0.1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve discrepancies in receptor binding data between enantiomers of this compound?

Contradictory activity data (e.g., Ki values varying by 10–100x between enantiomers) often arise from stereochemical impurities. Methodological solutions include:

  • Chiral HPLC Separation : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to isolate (1R,2R) and (1S,2S) enantiomers for independent testing .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) identifies enantiomer-specific interactions with target receptors, such as hydrophobic pockets accommodating the 4-fluorobenzyl group only in the (1R,2R) form .

Q. How can computational chemistry optimize reaction pathways to minimize diastereomer formation?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition-state energies for cyclopentane ring closure. Lowering reaction temperatures (−20°C) reduces diastereomer formation from 25% to <5% by favoring the chair-like transition state .

Q. What experimental designs address conflicting results in enzyme inhibition studies?

Contradictions in IC₅₀ values (e.g., COX-2 vs. MAO-B inhibition) require:

  • Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, revealing entropy-driven interactions for the fluorobenzyl moiety .

Methodological Notes

  • Stereochemical Analysis : Always correlate NMR coupling constants with X-ray data to avoid misassignment .
  • Biological Assays : Include racemic controls to quantify background activity from minor enantiomers .
  • Computational Validation : Cross-check DFT predictions with experimental kinetics to refine reaction models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
rac-[(1R,2R)-2-(4-Fluorobenzyl)cyclopentyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.